2'-Amino-2'-deoxyinosine

Overview

Description

2’-Amino-2’-deoxyinosine is a valuable reagent widely used in the biomedicine industry. It is employed in the development of nucleic acid-based therapies and drugs, such as antisense oligonucleotides, aptamers, and gene therapy . It also finds applications in the study of various diseases, including cancer, viral infections, and genetic disorders .

Synthesis Analysis

The synthesis of 2’-Amino-2’-deoxyinosine involves an enzymatic synthesis of 2’-amino-2’-deoxy-2-chloroinosine and its chemical conversion to purine 2’-amino-2’-deoxyribosides . Some of 2’-amino-2’-deoxy-ribosides of 6-substituted purine were also prepared from 2’-amino-2’-deoxyinosine .Molecular Structure Analysis

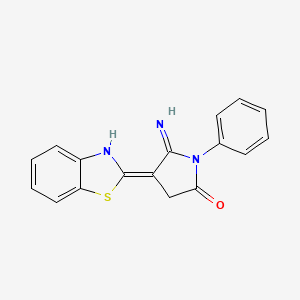

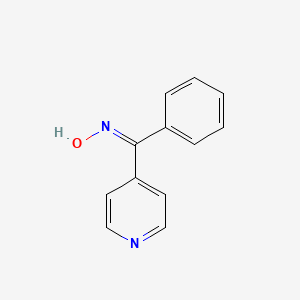

The molecular formula of 2’-Amino-2’-deoxyinosine is C10H13N5O4 . Its average mass is 267.241 Da and its monoisotopic mass is 267.096741 Da .Physical And Chemical Properties Analysis

2’-Amino-2’-deoxyinosine is an off-white to yellow powder . It has a high melting point greater than 200°C . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol .Scientific Research Applications

Cardiovascular Disease Research

2’-Amino-2’-deoxyinosine: plays a significant role in the study of cardiovascular diseases. It is a product of the enzymatic action of adenosine deaminase (ADA) on 2′deoxyadenosine . ADA activity is crucial in cardiovascular conditions, where adenosine serves as a protective agent against endothelial dysfunction, vascular inflammation, and thrombosis . Modulating ADA activity, and thereby the levels of 2’-Amino-2’-deoxyinosine, could be a potential therapeutic target for treating cardiovascular pathologies.

Purine Metabolism Studies

As a key metabolite in purine metabolism, 2’-Amino-2’-deoxyinosine is used to study the enzymatic processes involved in nucleic acid turnover. It is particularly important for understanding the biochemical pathways that regulate nucleoside levels within the cell and their implications in various metabolic disorders .

Immunology and Inflammation

Research into immunological responses and inflammation often utilizes 2’-Amino-2’-deoxyinosine due to its connection with ADA activity. ADA is known to mediate cell-to-cell interactions involved in lymphocyte co-stimulation or endothelial activation, which are critical processes in the immune response .

Oncology Research

In the field of oncology, 2’-Amino-2’-deoxyinosine is studied for its potential role in tumor biology. Since ADA activity is altered in several types of cancer, understanding the production and function of its metabolites, including 2’-Amino-2’-deoxyinosine, could provide insights into novel cancer therapies .

Neurological Disorder Studies

The metabolism of adenosine and its derivatives, including 2’-Amino-2’-deoxyinosine , is implicated in various neurological disorders. Researchers use this compound to investigate the neuroprotective effects of adenosine and the potential therapeutic applications for conditions such as epilepsy and neurodegenerative diseases .

Diabetes Research

2’-Amino-2’-deoxyinosine: is also relevant in diabetes research. Alterations in ADA activity have been demonstrated in type II diabetes mellitus, suggesting that the regulation of adenosine and its metabolites could play a role in the pathophysiology of diabetes .

Antiviral and Antimicrobial Studies

The compound’s role in the inhibition of ADA has implications for antiviral and antimicrobial research. By influencing the levels of adenosine and its metabolites, 2’-Amino-2’-deoxyinosine can affect the immune response to viral and bacterial infections, making it a compound of interest in the development of new treatments .

Drug Development and Therapeutics

Finally, 2’-Amino-2’-deoxyinosine is a valuable tool in drug development. Its involvement in purine metabolism and ADA activity makes it a candidate for the design of drugs aimed at modulating these pathways for therapeutic purposes, particularly in diseases where purine metabolism is disrupted .

Safety and Hazards

When handling 2’-Amino-2’-deoxyinosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2’-Amino-2’-deoxyinosine is the enzyme Adenosine Deaminase (ADA) . ADA is a key enzyme in purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Mode of Action

2’-Amino-2’-deoxyinosine interacts with ADA, inhibiting its activity . This inhibition prevents the conversion of adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine , thereby altering the balance of these compounds in the body.

Biochemical Pathways

The inhibition of ADA by 2’-Amino-2’-deoxyinosine affects the purine metabolism pathway . This pathway is responsible for the breakdown of purines, which are vital components of cellular energy systems (e.g., ATP, ADP) and signaling (e.g., GTP, cAMP, cGMP). The inhibition of ADA leads to an accumulation of adenosine and 2′deoxyadenosine, and a decrease in the levels of inosine and 2′deoxyinosine .

Pharmacokinetics

Like other nucleoside analogs, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of ADA by 2’-Amino-2’-deoxyinosine leads to an increase in the levels of adenosine and 2′deoxyadenosine, and a decrease in the levels of inosine and 2′deoxyinosine . This can have various effects on the body, depending on the specific tissues and cells affected. For example, in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis, the increase in adenosine levels could potentially have protective effects .

Action Environment

The action of 2’-Amino-2’-deoxyinosine can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs or substances that interact with ADA or the purine metabolism pathway can also influence the action of 2’-Amino-2’-deoxyinosine .

properties

IUPAC Name |

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLSURAOXNSSRH-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226657 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Amino-2'-deoxyinosine | |

CAS RN |

75763-51-8 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075763518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of combining chemical and enzymatic reactions in synthesizing 2'-Amino-2'-deoxyinosine?

A: Traditional chemical synthesis of modified nucleosides can be complex and inefficient. The research highlights the advantage of using a combined approach. [, ] Enzymes offer high selectivity in specific reaction steps, such as the transaminoribosylation between 2-chlorohypoxanthine and 2'-amino-2'-deoxyuridine. [] This enzymatic step simplifies the process and allows for the efficient creation of 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine, a key intermediate. Subsequent chemical modifications then lead to the final compound, 2'-Amino-2'-deoxyinosine, and its derivatives. This combined strategy proves to be a powerful tool for synthesizing modified purine nucleosides. [, ]

Q2: What makes the synthesis of 2'-Amino-2'-deoxyinosine and its derivatives relevant for nucleoside research?

A: The development of new methods for synthesizing modified nucleosides like 2'-Amino-2'-deoxyinosine is crucial in various research areas. These compounds serve as valuable tools for investigating enzyme mechanisms, exploring structure-activity relationships, and developing potential therapeutic agents. The ability to readily synthesize 2'-Amino-2'-deoxyinosine and its derivatives opens doors for studying their properties and exploring their potential applications in medicinal chemistry and chemical biology. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)

![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)

![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)

![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)

![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)